Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Description
Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, an ester (ethoxycarbonyl) group at position 3, and a carbamoyl moiety at position 4 linked to a 3-fluorophenyl ring.
Properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-5-9(15)7-10/h4-7H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMDCHMFNDUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The ethyl ester moiety is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substitutions
The 3-fluorophenyl carbamoyl group in the target compound can be substituted with other halogens or functional groups, altering electronic and steric properties:
Key Findings :
Functional Group Modifications on the Isoxazole Core
Modifications at positions 3, 4, or 5 of the isoxazole ring significantly impact reactivity and bioactivity:
Key Findings :
Heterocycle Replacements: Oxazole vs. Oxadiazole and Triazole
Replacing the 1,2-oxazole core with other heterocycles alters electronic properties and hydrogen-bonding capacity:
Key Findings :
- Oxadiazoles exhibit greater metabolic stability due to reduced susceptibility to enzymatic oxidation compared to oxazoles .
Biological Activity
Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H13FN2O4
- CAS Number : 338761-30-1
- Physical Form : Solid
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and antibacterial agent, as well as its role in modulating specific biological pathways.
Antiviral Activity
Research indicates that derivatives of oxazole compounds exhibit antiviral properties. For instance, studies have shown that certain oxazole derivatives can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This compound may share similar mechanisms due to its structural characteristics.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Some studies suggest that oxazole derivatives can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death. The presence of the fluorophenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
- Modulation of Signaling Pathways : Some studies suggest that oxazole derivatives can influence signaling pathways related to inflammation and immune response.
Study 1: Antiviral Screening
A study conducted by Ouyang et al. evaluated various oxazole derivatives against Tobacco Mosaic Virus (TMV). The results indicated significant antiviral activity with certain derivatives exhibiting EC50 values as low as 0.012 M without cytotoxic effects . This suggests a promising avenue for further research into the antiviral potential of this compound.
Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of oxazole compounds against Gram-negative bacteria. The findings revealed that specific derivatives could inhibit bacterial growth at concentrations lower than those typically required for conventional antibiotics . This highlights the potential for this compound in treating antibiotic-resistant infections.
Data Table: Biological Activities
Q & A
Basic: What synthetic methodologies are employed to prepare Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate, and how is its purity and structural integrity validated?
Answer:
The compound is typically synthesized via a multi-step route involving:
- Oxazole ring formation using Hantzsch-type cyclization of β-keto esters with nitriles.
- Carbamoyl coupling between the oxazole intermediate and 3-fluoroaniline, mediated by carbodiimides (e.g., DCC) or coupling agents like HATU.
- Esterification to introduce the ethyl group.
Validation methods:
- Purity : HPLC with UV detection (≥95% purity threshold).
- Structural confirmation :
Basic: Which crystallographic tools and protocols are recommended for resolving the molecular structure of this compound?
Answer:
For single-crystal X-ray diffraction:
- Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
- Structure solution : SHELXD or SHELXS for phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for metric analysis .
- Validation : Check for R-factor convergence, residual electron density, and PLATON/ADDSYM for symmetry errors .
Advanced: How can researchers address contradictions in crystallographic refinement data, such as high R-values or anomalous displacement parameters?
Answer:
Contradictions may arise from:
- Crystal twinning : Test for twinning using PLATON or refine in SHELXL with a TWIN instruction .
- Disorder : Model alternate conformations with PART instructions and occupancy refinement.
- Hydrogen bonding inconsistencies : Cross-validate with IR spectroscopy or DFT calculations.
- Validation tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles .
Advanced: What experimental design strategies optimize the synthetic yield of this compound under varying reaction conditions?
Answer:
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity).
- In situ monitoring : Use HPLC or FTIR to track intermediate formation.
- Catalyst screening : Evaluate Pd/C, CuI, or organocatalysts for coupling efficiency.
- Solvent optimization : Compare DMF, THF, and acetonitrile for carbamoyl coupling kinetics.
- Reference analogs : Compare with structurally similar oxazole derivatives (e.g., bromophenyl analogs) for yield trends .
Advanced: How can structure-activity relationship (SAR) studies be conducted to evaluate this compound’s bioactivity?
Answer:
- Pharmacophore modeling : Use crystallographic data (bond angles, torsional constraints) for docking studies (AutoDock Vina).
- In vitro assays :
- Enzyme inhibition (e.g., kinase assays) with IC50 determination.
- Cytotoxicity profiling (MTT assay) against cell lines.
- Analog synthesis : Modify substituents (e.g., fluorophenyl to chlorophenyl) and compare bioactivity.
- Reference frameworks : Leverage SAR data from oxadiazole-based antivirals (e.g., Raltegravir’s oxadiazole scaffold) .
Advanced: What computational methods validate spectroscopic and crystallographic data discrepancies for this compound?
Answer:
- DFT calculations : Optimize geometry (Gaussian 16) and compare computed NMR/IR spectra with experimental data.
- Hirshfeld surface analysis : Assess intermolecular interactions (CrystalExplorer) to validate packing motifs.
- Docking validation : Cross-check crystallographic ligand poses with molecular dynamics simulations (GROMACS).
- Statistical validation : Use RFree monitoring in SHELXL to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
